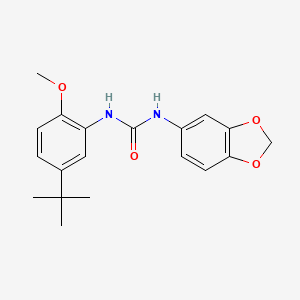
1-(1,3-Benzodioxol-5-yl)-3-(5-tert-butyl-2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-3-(5-tert-butyl-2-methoxyphenyl)urea is a member of ureas.
Wissenschaftliche Forschungsanwendungen
1. Second-Order Harmonic Generation
The molecular structure of similar compounds, like 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, has shown significant potential in second-order harmonic generation (SHG), indicating that related compounds might possess similar optical properties. This has implications in the field of nonlinear optics and could be relevant for the development of new photonic materials (Kagawa, Sagawa, & Kakuta, 1993).
2. Potential in Reducing Myocardial Infarct Size
Studies on related urea derivatives, such as 1-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-3-(3-pyridylmethyl)urea hydrochloride, have shown effects on myocardial infarct size reduction. This indicates potential therapeutic applications in the treatment of cardiovascular diseases (Hashimoto et al., 2001).
3. Molecular Devices and Photoisomerization
Research on urea-linked cyclodextrin compounds, which include similar structural motifs, demonstrates their ability to undergo photoisomerization and form molecular devices. This highlights the potential of these compounds in the development of molecular switches and sensors (Lock et al., 2004).
4. Biological Applications and Molecular Interactions
Compounds with a 1,3-benzodioxol-5-yl structure have been evaluated for their biological applications, focusing on their molecular interactions, bond lengths, and electronic parameters. Such research can contribute to the development of new drugs and therapeutic agents (Jayaraj & Desikan, 2020).
5. Enzyme Inhibition and Anticancer Properties
Unsymmetrical urea derivatives have been synthesized and tested for their potential in enzyme inhibition and anticancer activity. This research indicates that compounds with similar structural features may have significant applications in cancer treatment and enzyme-targeted therapies (Mustafa, Perveen, & Khan, 2014).
Eigenschaften
Produktname |
1-(1,3-Benzodioxol-5-yl)-3-(5-tert-butyl-2-methoxyphenyl)urea |
|---|---|
Molekularformel |
C19H22N2O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-(5-tert-butyl-2-methoxyphenyl)urea |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)12-5-7-15(23-4)14(9-12)21-18(22)20-13-6-8-16-17(10-13)25-11-24-16/h5-10H,11H2,1-4H3,(H2,20,21,22) |
InChI-Schlüssel |
GEAMHMBWFNQRTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



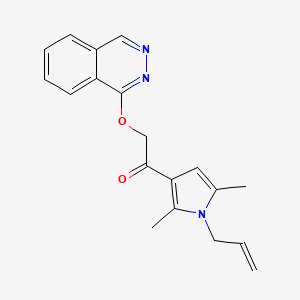
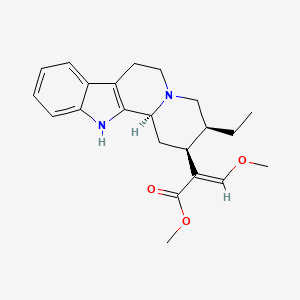
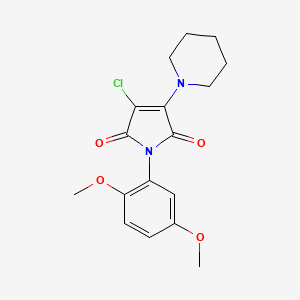
![3-[2-[(E)-[1-[2-(2-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1225094.png)
![2-[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]imino-1-(2-methylpropyl)-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225097.png)
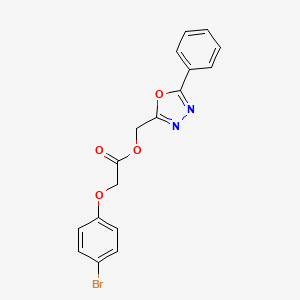
![(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one](/img/structure/B1225101.png)
![3-(2-Furanylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylthio]-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225102.png)
![(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione](/img/structure/B1225103.png)
![1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1225104.png)
![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)
![3-Phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-2,5-dione](/img/structure/B1225107.png)
![N-[3-(3H-1,3-benzothiazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B1225110.png)
![4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B1225111.png)